molecular formula C14H14BrN3O4S2 B319894 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide

Cat. No.: B319894
M. Wt: 432.3 g/mol
InChI Key: SKWQYBPXQMMELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a bromine atom, a dimethylsulfamoyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, including the introduction of the bromine atom, the formation of the dimethylsulfamoyl group, and the construction of the furan ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the synthesis process while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved can vary depending on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid
  • 5-bromo-N-[4-(dimethylsulfamoyl)phenyl]-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide has a unique combination of structural features, such as the presence of both a furan ring and a dimethylsulfamoyl group

Properties

Molecular Formula

C14H14BrN3O4S2

Molecular Weight

432.3 g/mol

IUPAC Name

5-bromo-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C14H14BrN3O4S2/c1-18(2)24(20,21)10-5-3-9(4-6-10)16-14(23)17-13(19)11-7-8-12(15)22-11/h3-8H,1-2H3,(H2,16,17,19,23)

InChI Key

SKWQYBPXQMMELA-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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